molecular formula C12H8ClFN2O4S B5502662 3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide

3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide

Cat. No.: B5502662
M. Wt: 330.72 g/mol
InChI Key: SWCHXWUUKLUPRQ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H8ClFN2O4S and its molecular weight is 330.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.9877338 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Compounds related to 3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide have been investigated for their role as inhibitors of kynurenine 3-hydroxylase. These inhibitors are significant for studying the kynurenine pathway's role in neuronal injury (Röver et al., 1997).

Inhibitory Effects on Carbonic Anhydrase

  • Another area of research involves the synthesis of derivatives like 4-(2-substituted hydrazinyl)benzenesulfonamides, which show potent inhibitory effects against human carbonic anhydrase isoforms. This enzyme plays a crucial role in many physiological processes, including respiration and pH regulation (Gul et al., 2016).

Microwave-Assisted Synthesis

  • The compound has been explored in the context of microwave-assisted synthesis techniques. This method has been applied to N-(2-nitrophenyl)benzenesulfonamides, leading to the production of pyrabactin analogues, relevant in plant physiology and agricultural sciences (Huang et al., 2019).

Nucleophilic Aromatic Substitution Studies

  • Research has also focused on the synthesis of related compounds and their reactivity in nucleophilic aromatic substitution reactions. This is important for understanding the chemical behavior and potential applications of these compounds in organic synthesis (Ajenjo et al., 2016).

Antimicrobial Activity and Spectroscopic Characterization

  • Novel sulfonamide derivatives, including compounds structurally similar to this compound, have been characterized for their antimicrobial activity. These studies provide insights into the potential therapeutic uses of these compounds (Demircioğlu et al., 2018).

Application in Solid-Phase Synthesis

  • Research also includes the application of nitrobenzenesulfonamides in solid-phase synthesis, demonstrating their utility in producing a variety of chemical structures. This is valuable for pharmaceutical and synthetic chemistry research (Fülöpová & Soural, 2015).

Colorimetric and Fluorescence Chemosensing

  • The compound and its derivatives have been developed as colorimetric and fluorescence probes for the detection of ions in solutions, highlighting their utility in analytical chemistry and environmental monitoring (Ravichandiran et al., 2020).

Properties

IUPAC Name

3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O4S/c13-11-7-10(4-5-12(11)14)21(19,20)15-8-2-1-3-9(6-8)16(17)18/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCHXWUUKLUPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.